Versicolorin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

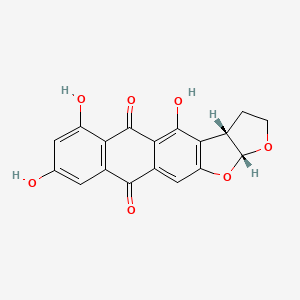

Versicolorin B is an organic heteropentacyclic compound that is 2,3,3a,12a-tetrahydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione carrying three hydroxy substituents at positions 4, 6 and 8. It has a role as an Aspergillus metabolite. It is an organic heteropentacyclic compound, a cyclic acetal, a polyphenol and a member of p-quinones. It is a conjugate acid of a this compound(1-).

Applications De Recherche Scientifique

Biosynthesis of Aflatoxins

Versicolorin B serves as an intermediate in the biosynthesis of aflatoxins, specifically in the conversion to Versicolorin A and subsequently to other toxic metabolites. The pathway begins with the precursor versiconal, which is converted into this compound through the action of the enzyme this compound synthase, encoded by the aflK gene. This enzyme plays a dual role, facilitating critical steps in aflatoxin production, including the conversion of 5'-oxoaverantin to averufin .

Key Steps in Aflatoxin Biosynthesis:

- Conversion of Norsolorinic Acid to Averantin: This initial step is crucial for the production of aflatoxins.

- Formation of this compound: The transformation from versiconal to this compound marks a pivotal point in the pathway.

- Subsequent Conversions: this compound is further transformed into Versicolorin A, which can then lead to various aflatoxins, including AFB1 and AFG1, known for their carcinogenic properties .

Genetic Studies

Research has focused on understanding the genetic regulation of aflatoxin biosynthesis, particularly through gene knockout studies involving aflK. Deletion mutants lacking this gene exhibit reduced sclerotial production and aflatoxin biosynthesis, highlighting its essential role . This genetic manipulation provides insights into potential biocontrol strategies against aflatoxin-producing fungi.

Biocontrol Strategies

Studies have explored using biological control agents to inhibit aflatoxin production. For instance, certain strains of Trichoderma have been shown to affect the expression of genes involved in aflatoxin biosynthesis, including those regulating this compound synthesis . These findings suggest potential applications in agricultural practices to mitigate aflatoxin contamination in crops.

Toxicological Research

This compound's role as a precursor to highly toxic aflatoxins has made it a subject of toxicological studies aimed at understanding its effects on human health. Research indicates that compounds derived from this biosynthetic pathway are linked to liver cancer and other health issues associated with dietary exposure to contaminated foods . Understanding these pathways can help develop better detection methods and risk assessment strategies.

Case Study 1: Gene Knockout in A. flavus

A study conducted on A. flavus demonstrated that knocking out the aflK gene resulted in significantly lower levels of aflatoxin production compared to wild-type strains. This case highlights the potential for genetic interventions in controlling mycotoxin levels in agricultural products .

Case Study 2: Biocontrol Agent Efficacy

Research evaluating various biocontrol agents showed that specific strains could effectively reduce aflatoxin levels by targeting key enzymes involved in its biosynthesis, including those acting on this compound. This approach offers a promising avenue for reducing mycotoxin contamination without relying on chemical fungicides .

Data Table: Summary of Key Findings

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the identification and characterization of Versicolorin B in complex biological matrices?

- Methodological Answer : A combination of high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is effective for quantification and preliminary identification. Nuclear magnetic resonance (NMR) spectroscopy should be employed for structural elucidation, focusing on key functional groups (e.g., hydroxyl and lactone moieties). Elemental analysis is critical to confirm purity, particularly for novel derivatives. For reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards .

Q. How is this compound's role in aflatoxin biosynthesis experimentally validated?

- Methodological Answer : Gene knockout studies in Aspergillus species (e.g., A. parasiticus) combined with LC-MS metabolite profiling can identify biosynthetic intermediates. Comparative analysis between wild-type and mutant strains should quantify aflatoxin precursors (e.g., versicolorin A, sterigmatocystin). Enzymatic assays using purified polyketide synthase (PKS) and oxidoreductases are required to confirm substrate specificity .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities of this compound (e.g., cytotoxicity vs. non-toxicity)?

- Methodological Answer : Conduct a meta-analysis of existing data to identify variables such as cell line specificity, assay duration, and metabolite stability. Use factorial design experiments to isolate confounding factors (e.g., solvent effects, endotoxin contamination). Statistical models (e.g., ANOVA with post-hoc tests) should validate reproducibility across independent labs. Include negative controls for endotoxins and solvent toxicity in all assays .

Q. What are the key challenges in the total synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Stereochemical complexity at the bis-furanoid system requires asymmetric catalysis or chiral pool strategies. Optimize reaction conditions (e.g., temperature, catalysts) using design of experiments (DoE) to maximize yield. Purification challenges due to polar intermediates can be addressed via preparative HPLC with gradient elution. Full spectroscopic data (NMR, IR, HRMS) must be provided for all synthetic intermediates to ensure reproducibility .

Q. How can researchers integrate multi-omics data to elucidate this compound's regulatory mechanisms in fungal systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) to identify biosynthetic gene clusters, proteomics (LC-MS/MS) to quantify enzyme expression, and metabolomics (untargeted MS) to map metabolic flux. Bioinformatics tools (e.g., antiSMASH for gene cluster prediction) and pathway enrichment analysis (e.g., KEGG) are essential for data integration. Validate hypotheses via CRISPR-Cas9 gene editing followed by phenotypic screening .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC50 values. Bootstrap resampling can assess confidence intervals for small sample sizes. For reproducibility, raw data (e.g., absorbance readings, cell counts) must be archived in repositories like Zenodo, with metadata detailing experimental conditions .

Q. How should researchers handle variability in this compound production across fungal strains?

- Methodological Answer : Standardize culture conditions (e.g., pH, temperature, carbon source) using factorial experiments. Quantify intra- and inter-strain variability via coefficient of variation (CV) analysis. Genome-wide association studies (GWAS) can identify genetic loci linked to production yield, with qPCR validation of candidate genes .

Q. Experimental Design Considerations

Table 1 : Key Variables in this compound Research Design

| Variable Type | Examples | Control Strategies |

|---|---|---|

| Biological | Fungal strain variability | Use isogenic mutant lines |

| Chemical | Solvent polarity, purity | Include solvent-only controls |

| Analytical | Column degradation in HPLC | Regular column calibration |

| Environmental | Temperature fluctuations | Use climate-controlled incubators |

Source: Adapted from guidelines on experimental rigor and reproducibility

Propriétés

Numéro CAS |

4331-22-0 |

|---|---|

Formule moléculaire |

C18H12O7 |

Poids moléculaire |

340.3 g/mol |

Nom IUPAC |

(4S,8R)-2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione |

InChI |

InChI=1S/C18H12O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h3-5,7,18-20,23H,1-2H2/t7-,18+/m0/s1 |

Clé InChI |

BABJNKGTTYCTOO-ULCDLSAGSA-N |

SMILES |

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |

SMILES isomérique |

C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |

SMILES canonique |

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |

Key on ui other cas no. |

16049-49-3 |

Synonymes |

versicolorin B versicolorin C vesicolorin B, (+-) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.